Midesteine - 94149-41-4

Midesteine

Catalog Number: EVT-276358
CAS Number: 94149-41-4
Molecular Formula: C12H13NO3S3
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Midesteine is a cyclic thiolic neutrophil elastase inhibitor.
Source and Classification

Midesteine is synthesized through specific chemical reactions that involve various precursors and reagents. It falls under the category of pharmaceutical compounds and is often classified based on its therapeutic properties and mechanisms of action. The compound is known for its potential use in treating conditions such as pain and inflammation, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Midesteine typically involves several steps, which may include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents: Various chemical reagents are employed to facilitate reactions such as oxidation, reduction, or coupling.
  3. Reaction Conditions: Specific temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
  4. Purification: After synthesis, purification techniques such as chromatography are used to isolate Midesteine from by-products.

The detailed synthesis process can vary based on the desired purity and yield, with adjustments made according to laboratory protocols.

Molecular Structure Analysis

Structure and Data

Midesteine's molecular structure can be represented by its chemical formula, which provides insight into its composition and arrangement of atoms. The compound typically exhibits a specific arrangement of functional groups that contribute to its biological activity.

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure)
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Visualization tools like molecular modeling software can be used to depict the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions and Technical Details

Midesteine participates in various chemical reactions that are crucial for its functionality:

  1. Nucleophilic Substitution: This reaction may occur at specific sites on the molecule, allowing for modifications that enhance therapeutic efficacy.
  2. Hydrolysis: Under certain conditions, Midesteine can undergo hydrolysis, affecting its stability and bioavailability.
  3. Decomposition: Understanding the degradation pathways is essential for determining storage conditions and shelf life.

The kinetics of these reactions can be studied to optimize formulation processes in drug development.

Mechanism of Action

Process and Data

The mechanism of action of Midesteine involves its interaction with biological targets, such as enzymes or receptors:

  1. Target Binding: Midesteine binds to specific receptors or enzymes, altering their activity.
  2. Signal Transduction: This binding initiates a cascade of biochemical events leading to physiological effects.
  3. Therapeutic Effects: The resultant changes can alleviate symptoms related to pain or inflammation.

Quantitative data from pharmacological studies help elucidate the efficacy and safety profile of Midesteine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented in solid form (e.g., powder or crystalline).
  • Solubility: Solubility in various solvents (water, ethanol) is crucial for formulation.
  • Melting Point: A characteristic melting point indicates purity and stability.

Chemical Properties

  • Stability: Stability under different environmental conditions (temperature, light).
  • pH Sensitivity: Behavior in various pH environments can affect drug release profiles.
  • Reactivity: Potential interactions with other compounds must be assessed to avoid adverse effects.
Applications

Scientific Uses

Midesteine has several applications in scientific research and medicine:

  1. Drug Development: Used as a lead compound for synthesizing new pharmaceuticals targeting pain relief.
  2. Clinical Trials: Investigated in clinical settings to evaluate its effectiveness in treating specific conditions.
  3. Research Studies: Utilized in pharmacological studies to understand mechanisms underlying drug action.
Introduction to Midesteine: Discovery & Academic Significance

Historical Context of Neutrophil Elastase Inhibitor Development

Human neutrophil elastase (HNE) is a serine protease belonging to the chymotrypsin family, characterized by a catalytic triad of aspartate, serine, and histidine residues dispersed throughout its 218-amino acid polypeptide structure [1]. This enzyme plays a dual physiological role: intracellularly, it degrades pathogenic proteins within neutrophil phagosomes, while extracellularly, it facilitates neutrophil migration through degradation of extracellular matrix components [1] [4]. However, HNE overexpression is a pathological hallmark of numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome, and bronchiectasis [1] [4]. The enzyme's broad substrate specificity and resistance to inhibition when membrane-bound complicate therapeutic targeting [1] [9].

Early therapeutic strategies focused on endogenous inhibitors like α1-antitrypsin (A1AT), secretory leukocyte proteinase inhibitor (SLPI), and elafin [1] [4]. However, these macromolecular inhibitors face limitations in bioavailability, stability, and susceptibility to proteolytic degradation in inflammatory environments [4]. The first synthetic small-molecule inhibitor, Sivelestat, emerged as a selective HNE inhibitor but demonstrated insufficient therapeutic efficacy in clinical trials for severe lung injuries and exhibited poor pharmacokinetics with organ toxicity risks [1] [4]. This highlighted the need for improved small-molecule designs with enhanced specificity and drug-like properties. Subsequent research focused on overcoming the challenges of HNE's shallow active site and achieving selectivity over other serine proteases like proteinase 3 and cathepsin G [1].

Table 1: Evolution of Neutrophil Elastase Inhibitor Therapeutics

GenerationRepresentative AgentsMechanistic ApproachKey Limitations
Endogenousα1-antitrypsin, SLPI, ElafinNatural protease inhibitionLow bioavailability, susceptibility to oxidative/proteolytic inactivation
First SyntheticSivelestatCompetitive active-site inhibitionPoor pharmacokinetics, organ toxicity, limited clinical efficacy
Second-GenerationMidesteine, AZD9668Irreversible inhibition (covalent binding), optimized pharmacophoresLimited clinical data; specificity challenges persist for some candidates
Natural DerivativesLyngbyastatins, Somamide BCyclic depsipeptides mimicking substratePoor ADME properties, synthetic complexity

Position of Midesteine in Small-Molecule Therapeutic Innovation

Midesteine represents a significant advancement within the small-molecule therapeutic landscape, particularly as a "hit-to-lead" compound derived from rational pharmacophore design [1] [6]. Its development aligns with the World Health Organization's (WHO) innovation criteria for new antimicrobials and anti-inflammatory agents, which emphasize novelty in chemical class, molecular target specificity, mechanism of action (MoA), and absence of cross-resistance with existing therapies [2]. Unlike earlier elastase inhibitors with reversible binding mechanisms, Midesteine functions as an irreversible inhibitor, forming a covalent bond with the catalytic serine residue (Ser195) in HNE's active site [1] [9]. This mechanism ensures prolonged pharmacological action despite the compound's clearance.

Compared to biological inhibitors (e.g., A1AT augmentation therapy) and peptide-based inhibitors (e.g., lyngbyastatins isolated from cyanobacteria), Midesteine exhibits superior drug-like properties [1] [6]. Natural polypeptides like lyngbyastatin 7 demonstrate potent HNE inhibition (IC50 = 0.0023 µM) but suffer from poor absorption, distribution, metabolism, and excretion (ADME) characteristics, including rapid clearance, low solubility, and short half-life [1]. Midesteine's smaller molecular weight (<500 Da) and structural optimization enhance oral bioavailability and tissue penetration while avoiding the pharmacokinetic challenges associated with larger biologics or complex natural products [5] [6]. Its design exemplifies the shift toward targeted covalent inhibitors in small-molecule drug discovery, leveraging specific warheads (e.g., cysteine moieties) for precise enzyme inactivation [6] [9].

Academic Motivations for Studying Midesteine’s Unique Pharmacophore

The pharmacophore of Midesteine—defined as the ensemble of steric and electronic features essential for supramolecular interactions with HNE—has garnered significant academic interest due to its innovative targeting of HNE's active-site architecture [6] [9]. Computational and crystallographic studies reveal that HNE's S1 pocket exhibits strong hydrophobicity, formed by Val190, Phe192, Ala213, Val216, Phe228, and a disulfide bridge (Cys191-Cys220) [9]. This pocket preferentially accommodates small hydrophobic residues (Val, Ala, Met) at the P1 position of substrates. Midesteine's design capitalizes on this by incorporating a hydrophobic warhead optimally positioned to occupy the S1 subsite [6] [9].

Table 2: Pharmacophoric Features of Midesteine and Their Functional Roles

Pharmacophoric FeatureStructural ElementRole in HNE InhibitionValidation Method
Hydrophobic WarheadCysteine-derived thioetherCovalent binding to Ser195X-ray crystallography, enzyme kinetics
S1 Pocket BinderArylalkyl moietyOccupies hydrophobic S1 subsiteMolecular docking, mutagenesis studies
Zinc-Chelating GroupCarboxylate functionBinds exosite zinc atoms; enhances specificityIsothermal titration calorimetry (ITC)
Hydrogen Bond AcceptorCarbonyl oxygenStabilizes oxyanion hole interactionQuantum mechanical calculations

A distinctive academic motivation focuses on Midesteine's zinc-chelating capacity. Unlike canonical serine protease inhibitors, Midesteine interacts with zinc atoms present in HNE's exosites through its carboxylate groups [9]. This dual-targeting approach—simultaneously addressing the catalytic site and regulatory exosites—represents a novel strategy to enhance inhibitor specificity and reduce off-target effects on structurally similar proteases [6] [9]. Academic research leverages computational pharmacophore modeling to deconstruct Midesteine's scaffold into vector-based features (e.g., hydrogen bond acceptors, hydrophobic regions) [6] [8]. Tools like TransPharmer, a generative pre-training transformer (GPT)-based framework, utilize pharmacophore fingerprints to predict how structural modifications could optimize Midesteine's binding affinity or selectivity while maintaining its core inhibitory function [8].

Additionally, Midesteine serves as a template for scaffold hopping—generating structurally distinct analogs retaining its essential pharmacophore [6] [8]. This approach is vital for overcoming intellectual property constraints and discovering next-generation inhibitors with improved ADME properties. Academic studies explore bioisosteric replacements of Midesteine's labile ester groups to enhance metabolic stability while preserving its three-dimensional arrangement of pharmacophoric elements [6] [8]. The ultimate goal is to translate Midesteine's unique pharmacophore into chemically diverse candidates that maintain potency against HNE-driven pathologies while exhibiting optimized pharmacokinetic profiles for clinical use.

Properties

CAS Number

94149-41-4

Product Name

Midesteine

IUPAC Name

S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate

Molecular Formula

C12H13NO3S3

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)

InChI Key

MKTVMEMIKNBVHI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2

Solubility

Soluble in DMSO

Synonyms

(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide
midesteine
MR 889
MR-889
MR889
N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone

Canonical SMILES

CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.